![molecular formula C22H26N4O3S B2990244 1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886904-40-1](/img/structure/B2990244.png)
1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
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Description
1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications
Microwave-Mediated Synthesis of Heterocycles
A study by Darweesh et al. (2016) focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, along with other heterocycles, starting from similar compounds. These derivatives have potential applications in various fields of chemistry due to their unique structures and properties (Darweesh et al., 2016).
Electrochemical Synthesis of Phenylpiperazine Derivatives
Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method to synthesize new phenylpiperazine derivatives. This method shows high atom economy and produces safe waste under ambient conditions, indicating potential for green chemistry applications (Nematollahi & Amani, 2011).
Antimicrobial Evaluation of Imidazole Derivatives
A study conducted by Sawant et al. (2011) synthesized 2,4,5-trisubstituted-1H-imidazoles with potential antibacterial and antifungal properties. Starting from various aromatic acetic acids and undergoing microwave irradiation, these derivatives exhibited activity against E. coli, S. aureus, C. albicans, and C. fumigatus (Sawant et al., 2011).
Corrosion Inhibition by Imidazole Derivatives
Costa et al. (2021) explored the application of imidazole and its derivatives as corrosion inhibitors for carbon steel in acidic medium. The study found that certain derivatives significantly increased corrosion inhibition efficiency, suggesting applications in materials science and engineering (Costa et al., 2021).
Antimicrobial Activity of Pyrazolopyrimidines
Research by Alsaedi et al. (2019) on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety revealed that some derivatives exhibited antimicrobial activities exceeding that of reference drugs, showing potential for therapeutic applications (Alsaedi et al., 2019).
properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-2-16-30(28,29)22-23-19-10-6-7-11-20(19)26(22)17-21(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBQGCEVIRBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenylpiperazin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone |
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